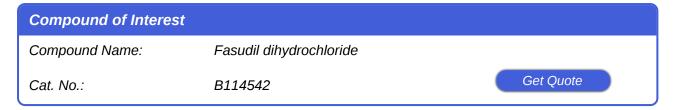


Fasudil Dihydrochloride: A Technical Guide to its Molecular Characteristics and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **Fasudil dihydrochloride**, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This guide details its molecular structure, physicochemical properties, mechanism of action, and key experimental methodologies for its evaluation.

Molecular Structure and Physicochemical Properties

Fasudil, also known as HA-1077, is an isoquinoline sulfonamide derivative. The dihydrochloride salt is the common form used in research and clinical settings.

Table 1: Molecular and Chemical Properties of Fasudil Dihydrochloride



Property	Value	Reference	
IUPAC Name	5-(1,4-diazepan-1- ylsulfonyl)isoquinoline;dihydroc hloride	lihydroc [1]	
Synonyms	HA-1077 dihydrochloride, AT- 877 dihydrochloride	[2]	
Molecular Formula	C14H17N3O2S · 2HCl	[3]	
Molecular Weight	364.29 g/mol	[2][4]	
CAS Number	203911-27-7	[2][3]	
Appearance	White to off-white crystalline solid [2][3]		

Table 2: Physicochemical Properties of Fasudil Dihydrochloride

Property	Value	Reference
Melting Point	220.5 °C	[5]
Solubility		
Water: >200 mg/mL	[5]	_
DMSO: ~3 mg/mL	[3]	_
PBS (pH 7.2): ~5 mg/mL	[3]	-
Ethanol: Insoluble	[6]	_
Storage	Store at -20°C as a solid. Protect from light. For long-term storage, use a desiccant.	[7]

Mechanism of Action and Biological Properties

Fasudil is a non-specific inhibitor of Rho-associated kinases (ROCK1 and ROCK2) and also exhibits inhibitory effects on other protein kinases.[2] Its primary mechanism of action involves







the competitive inhibition of the ATP-binding site of ROCK, which plays a crucial role in various cellular processes, including smooth muscle contraction, cell migration, and actin cytoskeleton organization.[8]

By inhibiting ROCK, Fasudil leads to the relaxation of vascular smooth muscle, resulting in vasodilation. This effect is beneficial in conditions such as cerebral vasospasm and pulmonary hypertension. Furthermore, Fasudil has demonstrated neuroprotective properties, attributed to its ability to modulate neuronal apoptosis and inflammation.[9]

Table 3: In Vitro Inhibitory Activity of Fasudil

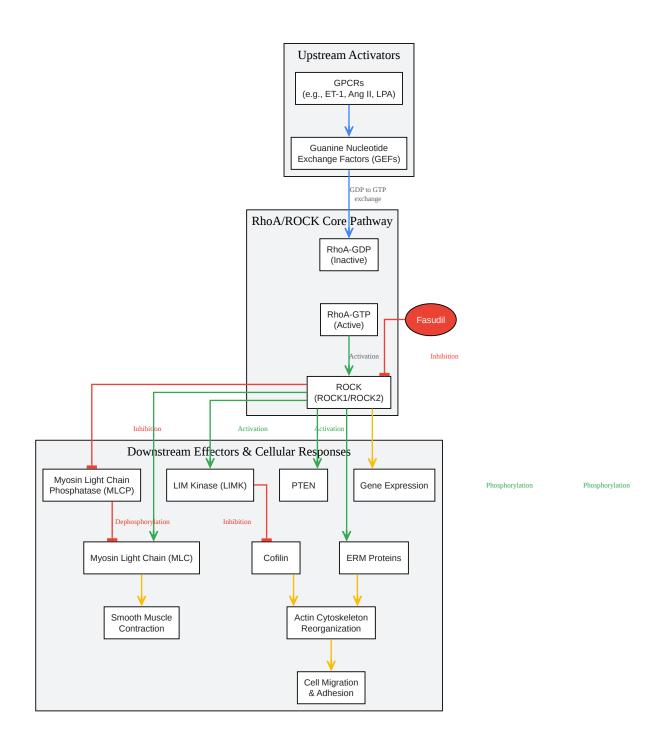


Target	Activity Type	Value (µM)	Reference
ROCK1	Ki	0.33	[2]
ROCK2	IC50	0.158	[2]
Protein Kinase A (PKA)	IC50	4.58	[2]
Protein Kinase C (PKC)	IC50	12.30	[2]
Protein Kinase G (PKG)	IC50	1.650	[2]
Myosin Light Chain Kinase (MLCK)	Ki	36	[10]
Protein kinase C- related kinase 2 (PRK2)	IC50	4	[3][7]
Mitogen- and stress- activated protein kinase (MSK1)	IC50	5	[3][7]
Mitogen-activated protein kinase-activated protein kinase the (MAPKAP-K1b)	IC50	15	[3][7]

Signaling Pathway

Fasudil primarily targets the RhoA/ROCK signaling pathway. This pathway is activated by various upstream signals, including G protein-coupled receptors (GPCRs), and regulates a multitude of downstream effectors that control cellular functions.





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Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Fasudil.



Experimental Protocols

This section outlines key experimental methodologies for assessing the activity and effects of **Fasudil dihydrochloride**.

In Vitro Kinase Inhibition Assay

This assay determines the inhibitory potency of Fasudil against ROCK and other kinases.

Principle: The assay measures the phosphorylation of a specific substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, typically using a phosphate-specific antibody in an ELISA-based format or by detecting ATP consumption.

Methodology:

- Plate Coating: 96-well plates are coated with a recombinant substrate for the kinase of interest (e.g., Myosin Phosphatase Target Subunit 1 [MYPT1] for ROCK).[11]
- Inhibitor Preparation: Prepare serial dilutions of **Fasudil dihydrochloride** in an appropriate buffer.
- Kinase Reaction: Add the kinase, the substrate-coated plate, ATP, and the Fasudil dilutions to the wells. Incubate at 30°C for a specified time (e.g., 30-60 minutes).[12]
- Detection:
 - ELISA-based: Add a primary antibody specific to the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chromogenic substrate and measure the absorbance.[11]
 - Luminescence-based: Measure the amount of remaining ATP using a luciferase/luciferinbased reagent.
- Data Analysis: Calculate the percentage of inhibition for each Fasudil concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of ROCK Pathway Activation



This method is used to assess the effect of Fasudil on the phosphorylation of downstream targets of ROCK in cell lysates.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of ROCK substrates like MYPT1 and LIM Kinase (LIMK).

Methodology:

- Cell Culture and Treatment: Culture cells of interest and treat with Fasudil dihydrochloride at various concentrations for a specified duration. Include appropriate positive and negative controls.
- Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
 Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[13]
- · Immunoblotting:
 - Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).[14]
 - Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-MYPT1 (Thr696) or anti-phospho-LIMK).[13]
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
- Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total (non-phosphorylated) form of the protein to normalize the data.
- Densitometry: Quantify the band intensities to determine the relative levels of phosphorylation.

Cell Migration Assays



These assays evaluate the effect of Fasudil on the migratory capacity of cells.

Principle: A "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the wound is monitored over time.

Methodology:

- Cell Seeding: Seed cells in a multi-well plate to form a confluent monolayer.[2]
- Scratching: Create a scratch in the monolayer using a sterile pipette tip.[2]
- Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of Fasudil dihydrochloride.
- Imaging: Capture images of the scratch at time zero and at regular intervals thereafter.
- Analysis: Measure the area or width of the scratch at each time point to quantify the rate of wound closure.[1]

Principle: This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant.

Methodology:

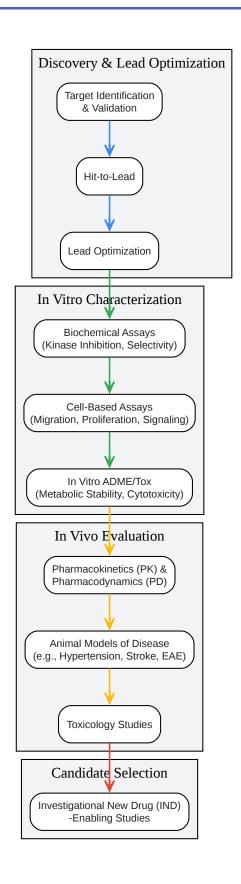
- Chamber Setup: Place a Transwell insert with a porous membrane into the well of a culture plate. The lower chamber contains a chemoattractant, while the upper chamber will contain the cells.
- Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.
 Add Fasudil dihydrochloride at various concentrations to the upper chamber.[4]
- Incubation: Incubate the plate to allow for cell migration through the membrane.
- Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.
- Quantification: Count the number of migrated cells in several microscopic fields.



Preclinical Research and Development Workflow

The development of a kinase inhibitor like Fasudil follows a structured preclinical workflow to assess its therapeutic potential and safety.





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